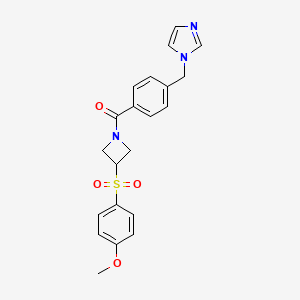

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Description

The compound "(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone" is a hybrid molecule combining an imidazole-containing benzyl group, a sulfonylated azetidine ring, and a methoxyphenyl moiety. While direct biological data for this compound are absent in the provided evidence, its design parallels synthetic strategies for antiproliferative and receptor-targeting imidazole derivatives, as seen in related studies .

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-28-18-6-8-19(9-7-18)29(26,27)20-13-24(14-20)21(25)17-4-2-16(3-5-17)12-23-11-10-22-15-23/h2-11,15,20H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUIQYZSNBZFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an imidazole ring and a sulfonamide group, which are known to contribute to various biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C23H25N3O4S , with a molecular weight of 439.53 g/mol . The presence of the imidazole and sulfonamide moieties suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antifungal, antibacterial, and antioxidant activities . Specifically, the imidazole ring is known for its role in the synthesis of compounds with antifungal properties. For instance:

- Antifungal Activity : Compounds containing imidazole have been shown to inhibit fungal growth effectively. Studies have demonstrated that derivatives synthesized from this compound can target various fungal pathogens, showcasing promising results in vitro .

- Antibacterial Activity : The compound has also been evaluated for antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The sulfonamide group enhances its antibacterial efficacy by interfering with bacterial folic acid synthesis .

Antioxidant Activity

The compound's antioxidant potential has been assessed through various assays, including DPPH and FRAP methods. These assays measure the ability of the compound to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, potentially inhibiting key metabolic pathways in pathogens.

- Receptor Binding : The structural features allow for binding to specific biological receptors, influencing cellular signaling pathways that regulate inflammation and immune responses .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several synthetic routes involving:

- Formation of Imidazole Derivatives : Using appropriate precursors to construct the imidazole ring.

- Sulfonamide Attachment : Incorporating the sulfonamide group via nucleophilic substitution reactions.

Various derivatives have been synthesized to enhance specific biological activities or reduce toxicity .

Case Studies

Several studies have highlighted the efficacy of this compound in treating various conditions:

- Antifungal Studies : A study demonstrated that derivatives showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

- Antibacterial Efficacy : In another study, a derivative was tested against multi-drug resistant strains of E. coli, showing promising results that warrant further investigation into its clinical applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O4S |

| Molecular Weight | 439.53 g/mol |

| Antifungal Activity | Effective against C. albicans |

| Antibacterial Activity | Effective against E. coli |

| Antioxidant Assays | DPPH, FRAP |

Scientific Research Applications

Synthesis Overview

- Starting Materials : The synthesis generally starts with 4-(1H-imidazol-1-yl)benzaldehyde and various ketones or phenolic compounds.

- Reaction Conditions : Common methods include Claisen–Schmidt condensation and other coupling reactions under basic conditions.

- Yield : The yield of synthesized compounds can vary, often reported between 20% to 75% depending on the specific reaction conditions used.

The compound has been investigated for its antifungal , antibacterial , and antioxidant properties. The presence of the imidazole ring is particularly noteworthy as it is known to interact with biological targets effectively.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activity against pathogens like Aspergillus species. The mechanisms are believed to involve disruption of fungal cell wall synthesis or function.

Antibacterial Activity

The compound has also shown promise in antibacterial assays, suggesting potential applications in treating bacterial infections. Studies highlight its efficacy against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using various assays such as DPPH and FRAP methods. Results indicate that certain derivatives can scavenge free radicals effectively, contributing to their potential health benefits.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound, emphasizing its versatility in drug design.

Study 1: Antifungal Derivatives

A study synthesized a series of derivatives from the compound that were tested for antifungal activity. Results showed that modifications to the sulfonyl group significantly enhanced antifungal potency against Candida species .

Study 2: Antioxidant Evaluation

In another study, a derivative was synthesized and assessed for its antioxidant properties using multiple assays. The findings revealed a strong correlation between structural modifications (particularly at the imidazole position) and increased antioxidant activity .

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for development into therapeutic agents targeting:

- Fungal Infections : With increasing resistance to conventional antifungals, novel compounds like this could provide alternative treatments.

- Bacterial Infections : The antibacterial properties suggest applicability in developing new antibiotics.

- Oxidative Stress-related Conditions : Its antioxidant properties may be beneficial in managing diseases linked to oxidative stress, such as neurodegenerative disorders.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonyl group attached to the azetidine ring is electron-withdrawing, making the adjacent nitrogen susceptible to nucleophilic substitution or elimination reactions.

-

Nucleophilic Displacement :

The sulfonamide’s nitrogen may undergo alkylation or acylation under basic conditions. For example, reaction with alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃) could yield N-alkylated derivatives . -

Acid-Catalyzed Hydrolysis :

The sulfonyl group is generally stable under acidic conditions, but prolonged exposure to strong acids (e.g., HCl/H₂O, Δ) may lead to cleavage of the sulfonamide bond, releasing sulfonic acid and the corresponding amine .

Azetidine Ring Reactions

The strained four-membered azetidine ring is prone to ring-opening reactions, particularly under acidic or nucleophilic conditions.

-

Ring-Opening via Nucleophilic Attack :

Nucleophiles (e.g., H₂O, amines) can attack the azetidine’s β-carbon, leading to ring opening. For instance, reaction with water under acidic conditions may yield a linear amine-sulfonic acid derivative : -

Cycloaddition Reactions :

The azetidine’s ring strain may facilitate [2+2] cycloadditions with electron-deficient alkenes or alkynes under UV light, forming bicyclic structures .

Imidazole Moiety Reactivity

The imidazole group exhibits aromatic substitution and coordination chemistry.

-

Electrophilic Substitution :

The imidazole’s NH group can undergo alkylation or acylation. For example, reaction with methyl iodide in DMF forms a quaternary ammonium salt : -

Metal Coordination :

Imidazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. This property is exploited in catalysis or materials science .

Methoxyphenyl Group Transformations

The para-methoxy substituent on the phenyl ring is susceptible to demethylation and electrophilic substitution.

-

Demethylation :

Treatment with BBr₃ in CH₂Cl₂ at low temperatures (-78°C) removes the methyl group, yielding a phenol derivative : -

Nitration/Sulfonation :

Electrophilic nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the ortho/para positions relative to the methoxy group .

Cross-Coupling Reactions

The aryl groups in the compound may participate in Suzuki or Buchwald-Hartwig couplings for further derivatization.

-

Suzuki Coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and base introduces biaryl motifs :

Mechanistic Insights and Challenges

-

Steric Hindrance : The bulky 4-methoxyphenylsulfonyl group may slow nucleophilic attacks on the azetidine ring .

-

Regioselectivity : Electrophilic substitution on the imidazole favors the 4-position due to electronic and steric factors .

-

Stability : The compound’s stability under basic conditions is limited due to potential azetidine ring strain .

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Key Observations :

- The target compound’s azetidine ring introduces conformational constraints that may enhance binding specificity compared to flexible dihydroimidazole or piperazine derivatives .

- The 4-methoxyphenyl sulfonate group likely improves solubility over purely hydrophobic analogs (e.g., trifluoromethyl derivatives in ) .

- The absence of nitro or fluoro substituents (common in antiproliferative agents) suggests divergent therapeutic targets .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound’s synthesis typically involves multi-step reactions, including:

- Imidazole functionalization : Coupling 1H-imidazole with a bromomethyl-substituted phenyl group via nucleophilic substitution.

- Azetidine sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to the azetidine ring under basic conditions (e.g., using triethylamine in dichloromethane).

- Final coupling : Employing cross-coupling reagents like EDC/HOBt for amide bond formation between intermediates . Purity optimization requires column chromatography (silica gel, gradient elution) and recrystallization using ethanol/water mixtures. Monitor progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign peaks for the imidazole protons (~7.5–8.5 ppm), sulfonyl-linked azetidine (δ 3.5–4.5 ppm), and methoxyphenyl group (δ 3.8 ppm for OCH3).

- HRMS : Confirm molecular weight (e.g., ESI+ mode, [M+H]+ ion).

- FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

Q. How should researchers design initial in vitro bioactivity assays?

Prioritize targets based on structural analogs:

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) due to the sulfonylazetidine moiety’s ATP-binding pocket affinity.

- Antimicrobial activity : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given imidazole’s known antifungal properties . Use positive controls (e.g., imatinib for kinases, fluconazole for fungi) and quantify IC50 values via dose-response curves .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazole functionalization be addressed?

Imidazole’s N1 vs. N3 selectivity is influenced by:

- Base choice : Use weaker bases (e.g., K2CO3) to favor N1 alkylation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at N1.

- Protecting groups : Temporarily block N3 with SEM (trimethylsilylethoxymethyl) groups for directed substitution . Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Purity differences : Quantify impurities via LC-MS and correlate with activity.

- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and cell lines (e.g., HEK293 vs. HeLa).

- Solubility limitations : Use DMSO concentrations ≤0.1% and confirm compound stability via UV-Vis spectroscopy .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Core modifications : Replace the azetidine with pyrrolidine to assess ring size impact on target binding.

- Substituent variations : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups on the phenyl ring.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) .

Q. What methodologies assess compound stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions.

- Plasma stability : Incubate in human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS.

- Thermal analysis : Perform DSC/TGA to determine melting points and decomposition thresholds .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

- Pharmacokinetics : Administer IV/orally in rodents, collect plasma for bioavailability (AUC) and half-life calculations.

- Toxicity screening : Use zebrafish embryos for acute toxicity (LC50) and mammalian models (e.g., mice) for organ-specific histopathology.

- Target engagement : Validate via Western blotting for downstream kinase signaling (e.g., phosphorylated ERK) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.